molecular formula C7H14N2O2 B6233912 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one CAS No. 1895515-49-7

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one

Cat. No. B6233912
CAS RN: 1895515-49-7
M. Wt: 158.2
InChI Key:
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Description

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one, also known as 6-AMMO, is an oxazinan-2-one derivative of the amino acid alanine. It is a white, crystalline powder that is soluble in water and has a melting point of 84°C. 6-AMMO has a range of applications in scientific research and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has a wide range of applications in scientific research. It has been used to study the effects of amino acids on the activity of enzymes, and to study the structure and function of proteins. 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has also been used to study the metabolism of cells, as well as the biochemistry of various diseases. Additionally, 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has been used to study the effects of drugs on the body and to study the effects of hormones on the body.

Mechanism of Action

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one is an amino acid derivative that is believed to act as an agonist of the G-protein coupled receptor (GPCR). GPCRs are proteins that are involved in the regulation of various cellular processes, including the regulation of cell growth and differentiation. When 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one binds to a GPCR, it triggers a cascade of intracellular signaling events, which ultimately results in changes in the activity of the cell.
Biochemical and Physiological Effects
6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has been studied extensively for its biochemical and physiological effects. It has been shown to act as an agonist of GPCRs, which results in changes in the activity of the cell. 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has also been shown to affect the metabolism of cells, as well as the biochemistry of various diseases. Additionally, 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has been shown to affect the activity of enzymes and to affect the structure and function of proteins.

Advantages and Limitations for Lab Experiments

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and its synthesis is relatively straightforward. Additionally, 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one is stable and has a long shelf life. However, there are some limitations to using 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one in lab experiments. It is a relatively small molecule and is not very soluble in water, which can make it difficult to work with. Additionally, 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one research. One potential direction is to further explore its effects on the activity of enzymes, as well as its effects on the structure and function of proteins. Additionally, further research is needed to explore its effects on the metabolism of cells and the biochemistry of various diseases. Additionally, further research is needed to explore the potential therapeutic applications of 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one, such as its use in the treatment of certain conditions or diseases. Finally, further research is needed to explore the potential use of 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one as a drug delivery system.

Synthesis Methods

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one can be synthesized by a variety of methods, including the reaction of alanine with nitrous acid and the reaction of alanine with sodium nitrite. The reaction of alanine with nitrous acid is the most common method of synthesis and involves the addition of nitrous acid to a solution of alanine in water. This reaction produces 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one and a byproduct of ammonium nitrate. The reaction of alanine with sodium nitrite is a less common method and involves the addition of sodium nitrite to a solution of alanine in water. This reaction also produces 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one and a byproduct of ammonium nitrate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-methyl-1,3-oxazinan-2,4-dione", "2-aminoethanol", "triethylamine", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-methyl-1,3-oxazinan-2,4-dione is reacted with 2-aminoethanol in the presence of triethylamine and ethyl acetate to form 6-(2-hydroxyethyl)-3-methyl-1,3-oxazinan-2-one.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 3: The sodium salt is then reacted with hydrochloric acid to form the final product, 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one.", "Step 4: The product is then isolated and purified through various techniques such as filtration, crystallization, and chromatography." ] }

CAS RN

1895515-49-7

Product Name

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one

Molecular Formula

C7H14N2O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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